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Compound of Interest

Compound Name: 1-Isobutylpiperazine

Cat. No.: B1271213 Get Quote

A detailed examination of the binding affinities and interaction patterns of 1-isobutylpiperazine
derivatives with various biological targets, supported by computational docking studies.

This guide provides an objective comparison of the performance of various 1-
isobutylpiperazine-containing ligands based on molecular docking studies. The information is

targeted towards researchers, scientists, and professionals in the field of drug development to

facilitate the understanding of structure-activity relationships and guide future drug design

efforts. The data presented is a synthesis of findings from multiple computational studies.

Data Presentation: Comparative Binding Affinities
The following table summarizes the quantitative data from docking studies of various

piperazine and piperidine derivatives, including analogues that share structural similarities with

1-isobutylpiperazine-containing ligands. This allows for a comparative view of their binding

affinities against different biological targets.
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Ligand/Compound
Class

Target Protein(s)
Binding Affinity (Ki
in nM) / Docking
Score

Reference

Piperazine Derivatives

Histamine H3

Receptor (hH3R),

Sigma-1 Receptor

(σ1R)

hH3R Ki = 12.7 - 37.8

nM, σ1R Ki = 37.8 -

51.8 nM

[1]

Piperidine Derivatives

Histamine H3

Receptor (hH3R),

Sigma-1 Receptor

(σ1R)

hH3R Ki = 3.17 - 7.70

nM, σ1R Ki = 3.64 -

1531 nM

[1]

2-[4-(benzyl)-1-

piperidin-1-yl]-1-4-(4-

phenylpiperazin-1-

yl)ethanone

(Compound 1)

Sigma-1 Receptor

(S1R)
Ki = 3.2 nM [2][3]

Haloperidol

(Reference

Compound)

Sigma-1 Receptor

(S1R)
Ki = 2.5 nM [2][3]

Piperazine-linked 1,8-

naphthalimide-

arylsulfonyl

derivatives (SA1-SA7)

Carbonic Anhydrase

IX (CAIX)

Binding Affinity = -7.39

to -8.61 kcal/mol
[4]

N-(3-

phenylpropyl)piperazi

ne derivatives

Sigma-1 and Sigma-2

Receptors

Subnanomolar to

micromolar range
[5]

1-Cyclohexyl-4-[3-(5-

methoxy-1,2,3,4-

tetrahydronaphthalen-

1-yl)propyl]piperazine

(PB28)

Sigma-1 and Sigma-2

Receptors

σ1 Ki = 0.38 nM, σ2 Ki

= 0.68 nM
[6]
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Experimental Protocols
The methodologies cited in the referenced studies for molecular docking generally follow a

standardized workflow. Below is a detailed, generalized protocol synthesized from these

sources.

1. Receptor Preparation:

The three-dimensional crystal structure of the target protein is typically obtained from the

Protein Data Bank (PDB).

Water molecules and any co-crystallized ligands are generally removed from the PDB file.

Hydrogen atoms are added to the protein structure, and appropriate charges are assigned.

2. Ligand Preparation:

The two-dimensional structures of the 1-isobutylpiperazine-containing ligands and their

analogues are drawn using chemical drawing software.

These 2D structures are then converted to three-dimensional models.

The geometry of the ligands is optimized, and charges are assigned. The rotatable bonds

within the ligands are defined to allow for conformational flexibility during the docking

simulation. This is often performed using tools like LigPrep within the Schrödinger suite at a

physiological pH of 7.4.[2]

3. Docking Simulation:

Molecular docking is performed using software such as AutoDock, MOE (Molecular

Operating Environment), Surflex-Dock, or Maestro (Schrödinger).[2][7][8]

A grid box is defined around the active site of the protein to specify the search space for the

ligand.

The docking algorithm explores various conformations and orientations of the ligand within

the defined active site.
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A scoring function is employed to estimate the binding affinity for each generated pose, often

expressed in kcal/mol or as a Ki value.[8]

4. Analysis of Results:

The docking results are analyzed to identify the best-ranked pose for each ligand based on

the docking score.

The binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π

stacking, between the ligand and the amino acid residues of the protein's active site are

visualized and analyzed to understand the structural basis of the binding affinity.[7]

Mandatory Visualizations
The following diagrams illustrate a representative signaling pathway that could be modulated

by the studied ligands and the general workflow of a comparative docking study.
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Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.
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Caption: Workflow for a comparative molecular docking study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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